PEG5 Linker Length Enables Optimal Spacing for Ternary Complex Formation
The PEG5 linker in Thalidomide-O-acetamido-PEG5-C2-Br provides a spacer length of approximately 5 ethylene glycol units, equating to ~20 atoms in the extended conformation. In contrast, the shorter PEG3 analog (Thalidomide-O-acetamido-PEG3-C2-Br) offers only ~12 atoms, while PEG1 provides ~4 atoms . Studies on CRBN-based PROTACs demonstrate that linker length is a critical determinant of degradation efficiency, with optimal lengths typically falling between 12 and 20+ carbons to allow proper orientation between E3 ligase and target protein [1].
| Evidence Dimension | Linker atom count (extended conformation) |
|---|---|
| Target Compound Data | ~20 atoms (PEG5 + acetamido-C2) |
| Comparator Or Baseline | ~12 atoms (PEG3 analog); ~4 atoms (PEG1 analog) |
| Quantified Difference | 8–16 atoms longer |
| Conditions | Calculated from chemical structure; validated in PROTAC SAR studies |
Why This Matters
Longer PEG5 spacer increases conformational flexibility and reduces steric hindrance, enabling more efficient ternary complex formation and higher degradation efficiency in PROTAC screening campaigns.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 282, 117090. View Source
